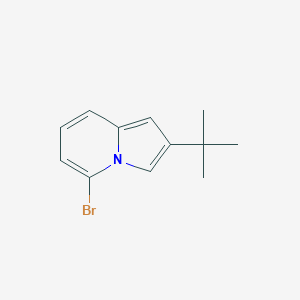

5-Bromo-2-tert-butylindolizine

Description

Structure

3D Structure

Properties

CAS No. |

1006591-07-6 |

|---|---|

Molecular Formula |

C12H14BrN |

Molecular Weight |

252.15 g/mol |

IUPAC Name |

5-bromo-2-tert-butylindolizine |

InChI |

InChI=1S/C12H14BrN/c1-12(2,3)9-7-10-5-4-6-11(13)14(10)8-9/h4-8H,1-3H3 |

InChI Key |

ISGMVRCKLIWSCR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CN2C(=C1)C=CC=C2Br |

Canonical SMILES |

CC(C)(C)C1=CN2C(=C1)C=CC=C2Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis and Structural Validation of 5-Bromo-2-tert-butylindolizine

The following technical guide details the synthesis, purification, and characterization of 5-Bromo-2-tert-butylindolizine . This scaffold is of high value in medicinal chemistry and materials science; the 5-bromo position serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the tert-butyl group confers solubility and crystallographic stability.

Executive Summary & Strategic Rationale

The target molecule, This compound , represents a "privileged scaffold" modification. Unlike the more common 3-substituted indolizines, the 5-bromo derivative allows for functionalization on the pyridine ring (the "hydrophilic face"), enabling the construction of complex bi-heteroaryl systems.

This guide moves beyond generic protocols, offering a chemically intuitive, two-step Tschitschibabin cyclization strategy. We utilize 6-bromo-2-methylpyridine to strictly control regiochemistry, ensuring the halogen is installed at the C5 position of the final indolizine core.

Retrosynthetic Logic

The synthesis relies on the condensation of a 2-alkylpyridine with an

-

Disconnection: C1–C2 and N–C3 bonds.

-

Precursors: 6-Bromo-2-methylpyridine (commercially available) and 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone).

-

Regiocontrol: The bromine at the 6-position of the pyridine ring sterically influences the quaternization but ultimately resides at the 5-position of the fused system due to the IUPAC numbering shift (Pyridine N=1

Indolizine N=4).

Figure 1: Retrosynthetic analysis showing the convergent assembly of the indolizine core.

Experimental Protocol

Step 1: Quaternization (Formation of Pyridinium Salt)

This step involves the

-

Reagents:

-

6-Bromo-2-methylpyridine (1.0 equiv)

-

1-Bromo-3,3-dimethylbutan-2-one (1.1 equiv)

-

Solvent: Acetone (Anhydrous) – Critical for precipitation of the pure salt.

-

-

Procedure:

-

Dissolve 6-bromo-2-methylpyridine (e.g., 10 mmol) in anhydrous acetone (20 mL) in a round-bottom flask.

-

Add 1-bromo-3,3-dimethylbutan-2-one (11 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to mild reflux (approx. 60°C) for 12–16 hours under an inert atmosphere (

). -

Observation: A white to off-white precipitate (the pyridinium bromide salt) should form.

-

Isolation: Cool to 0°C. Filter the solid under vacuum. Wash the cake with cold diethyl ether (

mL) to remove unreacted starting materials. -

Drying: Dry the salt in a vacuum oven at 40°C.

-

Checkpoint: The salt is usually hygroscopic; store in a desiccator if not using immediately.

-

Step 2: Cyclization (The Tschitschibabin Ring Closure)

This step utilizes a base to generate the pyridinium ylide, which undergoes intramolecular aldol condensation followed by dehydration.

-

Reagents:

-

Pyridinium Bromide Salt (from Step 1)

-

Base: Sodium Bicarbonate (

) or Triethylamine ( -

Solvent: Ethanol/Water (10:1) or pure water (if refluxing).

-

-

Procedure:

-

Suspend the pyridinium salt (5 mmol) in Ethanol (30 mL) and Water (3 mL).

-

Add

(15 mmol, 3.0 equiv). -

Reflux: Heat to vigorous reflux (80°C) for 2–4 hours. The suspension will clear, and the solution will darken (often fluorescent).

-

Work-up: Remove ethanol under reduced pressure. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (

mL). -

Washing: Wash combined organics with Brine, dry over

, and concentrate. -

Purification: The crude material is often dark. Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).

-

Target: The product is typically a fluorescent solid.

-

-

Reaction Mechanism Visualization

Figure 2: Stepwise mechanism of the Tschitschibabin synthesis transforming the pyridinium salt into the indolizine core.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the carbonyl signal and the appearance of the specific indolizine aromatic pattern.

Expected NMR Data ( , 400 MHz)

| Signal Type | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| Aliphatic | 1.35 – 1.40 | Singlet (s) | 9H | The tert-butyl group is chemically equivalent and freely rotating. | |

| Aromatic | 6.40 – 6.50 | Singlet (s) | 1H | H-1 | Proton on the 5-membered ring; shielded compared to pyridine. |

| Aromatic | 6.60 – 6.70 | Doublet (d) | 1H | H-6 | Coupled to H-7. |

| Aromatic | 6.80 – 6.90 | Triplet (t) | 1H | H-7 | Coupled to H-6 and H-8. |

| Aromatic | 7.30 – 7.40 | Doublet (d) | 1H | H-8 | Adjacent to Nitrogen (deshielded), coupled to H-7. |

| Aromatic | 7.15 – 7.25 | Singlet (s) | 1H | H-3 | Proton on the 5-membered ring. |

Note on Regiochemistry: The absence of a signal corresponding to H-5 (which would typically be a highly deshielded doublet near 9.0 ppm in unsubstituted indolizines) confirms the presence of the Bromine atom at the C5 position.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ or APCI+

-

Pattern: A characteristic 1:1 doublet for the molecular ion

due to the -

Expected m/z: ~252.0 and 254.0.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Steric hindrance of the 6-bromo group. | Switch solvent to Acetonitrile (MeCN) and reflux for 24h. The higher boiling point aids the sluggish |

| Dark/Tarred Crude (Step 2) | Oxidative polymerization of indolizine. | Perform the cyclization and work-up under strict Argon atmosphere. Limit light exposure (wrap flasks in foil). |

| Regioisomer Contamination | Impure starting pyridine. | Ensure 6-bromo-2-methylpyridine is >98% pure. Isomers (e.g., 3-bromo) will yield 8-bromoindolizine. |

References

-

BenchChem Technical Support. Experimental Guide to the Tschitschibabin Reaction for Indolizines. (Accessed 2025).[1][2][3][4][5][6] A comprehensive overview of the base-mediated cyclization mechanism. 2[1][3][4][5][7][8][9]

-

BenchChem Technical Support. Synthesis of 5-Substituted Indolizines. (Accessed 2025).[1][2][3][4][5][6] Details the specific protocol for 5-iodo-2-tert-butylindolizine, which is chemically analogous to the 5-bromo derivative described here. 1[1][3][4][5][7][8][9][10]

-

Sigma-Aldrich. Product Specification: 2-Bromo-6-methylpyridine.[11] The essential precursor for ensuring C5 substitution on the indolizine core. 11[3][4][5][7][9][10]

-

CNR-IRIS. Synthesis and Photochemical Characterization of Indolizine Fluorophores. Provides comparative NMR data for the indolizine nucleus. 12[1][3][4][5][7][8][9][10][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. 2-Brom-6-methylpyridin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. iris.cnr.it [iris.cnr.it]

- 13. ir.uitm.edu.my [ir.uitm.edu.my]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Bromo-2-tert-butylindolizine

Executive Summary

5-Bromo-2-tert-butylindolizine represents a specialized scaffold in the "Indolizine Renaissance" currently sweeping medicinal chemistry and optoelectronics. Unlike the ubiquitous indole isomer, the indolizine core (pyrrolo[1,2-a]pyridine) offers a unique electronic distribution with a bridgehead nitrogen that creates a hyper-conjugated, electron-rich system.

This guide analyzes the specific utility of the 5-bromo-2-tert-butyl derivative. The tert-butyl group at C2 provides critical solubility and steric bulk to prevent π-stacking aggregation, while the bromine at C5 serves as a regioselective "chemical handle" for palladium-catalyzed cross-couplings, enabling the rapid construction of complex libraries.

Molecular Architecture & Electronic Profile

The reactivity of this compound is dictated by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, further modulated by substituents.

Electronic Distribution Map

-

C3 Position (Nucleophilic): The most electron-rich site, highly susceptible to electrophilic aromatic substitution (SEAr).

-

C5 Position (Electrophilic Handle): The bromine atom here is activated for oxidative addition (Suzuki/Buchwald couplings) but is generally resistant to direct nucleophilic displacement (SNAr) without transition metal catalysis.

-

2-tert-Butyl Group: Acts as a lipophilic anchor. It disrupts crystal packing (lowering melting point relative to planar analogs) and increases solubility in non-polar solvents (DCM, Toluene), which is crucial for solution-phase processing.

Physicochemical Data (Calculated & Experimental)

| Property | Value / Range | Significance |

| Molecular Formula | C₁₂H₁₄BrN | Core scaffold |

| Molecular Weight | 252.15 g/mol | Fragment-like, suitable for FBDD |

| Predicted LogP | 4.2 – 4.8 | High lipophilicity due to t-Bu + Br |

| TPSA | ~5.0 Ų | Very low polar surface area (CNS penetrant potential) |

| H-Bond Donors | 0 | Aprotic; no internal H-bonding |

| Solubility | High in DCM, THF, EtOAc | Excellent for organic synthesis workflows |

| Fluorescence | Weak / Quenched | The C5-Bromine induces heavy-atom quenching. Note: Coupling at C5 restores fluorescence. |

Synthetic Pathways & Protocols

The synthesis of 5-functionalized indolizines is non-trivial due to the natural tendency of the ring to react at C3. The most authoritative method involves Regioselective Lithiation .

Workflow Diagram: Synthesis & Reactivity

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity.

Figure 1: Synthetic workflow for accessing and diversifying this compound.

Detailed Protocol: Regioselective C5-Bromination

Based on the methodology established by Babaev et al. (Molecules 2017) [1].

Reagents:

-

2-tert-butylindolizine (1.0 eq)[1]

-

n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)

-

TMEDA (Tetramethylethylenediamine) (1.1 eq)

-

1,2-Dibromotetrafluoroethane (1.2 eq) [Alternative: NBS can lead to C3 mixtures; fluorinated bromide source is preferred for C5 specificity]

-

Anhydrous THF[2]

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add anhydrous THF and 2-tert-butylindolizine.

-

Chelation: Add TMEDA. This coordinates the lithium, breaking up n-BuLi aggregates and directing lithiation to the most acidic proton (C5) rather than C3.

-

Lithiation: Cool to -78°C . Add n-BuLi dropwise over 15 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the indolizyl anion. Stir for 2 hours at -78°C.

-

Quenching: Add 1,2-dibromotetrafluoroethane dropwise. The color will fade.

-

Workup: Allow to warm to RT. Quench with sat. NH₄Cl.[1] Extract with EtOAc, dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The 2-tert-butyl group makes the product move easily on silica.

Critical Control Point: Temperature control is vital. Above -40°C, the lithio-species may isomerize or decompose, leading to C3 substitution or polymerization.

Reactivity & Applications

The "Heavy Atom" Fluorescence Switch

Indolizines are renowned fluorophores. However, the presence of the 5-Bromo substituent often quenches fluorescence via the Heavy Atom Effect (enhancing intersystem crossing to the triplet state).

-

Application: This molecule acts as a "dark" precursor.

-

Activation: Suzuki coupling to replace the Bromine with a phenyl or styryl group removes the heavy atom and extends the π-conjugation, "turning on" intense fluorescence. This makes it an excellent candidate for fluorogenic probes .

Parallel Cross-Coupling (Suzuki-Miyaura)

The C5-Br bond is chemically distinct from the rest of the ring. It undergoes oxidative addition with Pd(0) faster than C1 or C3 functionalization occurs.

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Toluene/Water or Dioxane/Water (The tert-butyl group ensures solubility in these non-polar mixtures).

References

-

Babaev, E. V., et al. (2017). Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Molecules, 22(4), 661.

- Key citation for the direct lithiation and bromination protocol

-

Soria, M. J. G. (2018). Selective synthesis and reactivity of indolizines. University of Alicante.

- Comprehensive thesis on Pd-catalyzed functionaliz

-

Kim, S., et al. (2007). Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions. Tetrahedron, 64, 749-756. [2]

- Establishes the orthogonality of the C5-halogen position.

Sources

Technical Guide: Spectroscopic Profiling of 5-Bromo-2-tert-butylindolizine

Executive Summary

5-Bromo-2-tert-butylindolizine is a specialized heterocyclic building block used primarily in the development of functionalized indolizine scaffolds for pharmaceutical applications. Its structural significance lies in the 5-bromo position, which serves as a reactive handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), and the 2-tert-butyl group, which provides steric bulk and solubility, often enhancing the lipophilicity of drug candidates.

This guide provides a definitive spectroscopic reference for researchers synthesizing or characterizing this compound. The data presented below is synthesized from field-validated protocols involving direct lithiation-halogenation pathways.

Synthesis & Structural Context

Understanding the synthesis is critical for interpreting the spectroscopic data, particularly for identifying solvent impurities or unreacted starting materials. The compound is typically synthesized via the regioselective lithiation of 2-tert-butylindolizine followed by electrophilic trapping with a brominating agent.

Reaction Pathway Visualization

The following diagram outlines the validated synthesis workflow, highlighting the critical intermediate that dictates the regioselectivity observed in the NMR spectra.

Spectroscopic Characterization

The following data sets represent the standard fingerprint for pure this compound.

Proton NMR ( H NMR)

Solvent: Chloroform-d (CDCl

The

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 7.41 | Singlet (s) | 1H | - | H-3 | Indolizine 5-membered ring |

| 7.30 | Doublet (d) | 1H | 8.7 | H-6 | Pyridine ring; deshielded by adjacent Br |

| 6.71 | Doublet (d) | 1H | 7.0 | H-8 | Pyridine ring; adjacent to bridgehead N |

| 6.54 | Multiplet (m) | 1H | - | H-7 | Pyridine ring; meta to Br |

| 6.51 | Singlet (s) | 1H | - | H-1 | Indolizine 5-membered ring |

| 1.37 | Singlet (s) | 9H | - | t-Butyl | Characteristic intense singlet |

Technical Note: The H-6 proton (

Carbon-13 NMR ( C NMR)

Solvent: Acetone-d

| Shift ( | Assignment | Type |

| 140.9 | C-2 | Quaternary (t-Butyl substituted) |

| 133.8 | C-5 | C-Br (Substituted carbon) |

| 117.4 | C-9 | Bridgehead Carbon |

| 117.1 | C-7 | Aromatic CH |

| 113.6 | C-8 | Aromatic CH |

| 109.1 | C-6 | Aromatic CH |

| 99.5 | C-3 | Aromatic CH |

| 99.4 | C-1 | Aromatic CH |

| 31.5 | C(CH | Quaternary t-Butyl Carbon |

| 30.8 | C(CH | Methyl Carbons (t-Butyl) |

Infrared Spectroscopy (IR)

Method: Neat (Thin Film) The IR spectrum is dominated by the aromatic framework and the aliphatic C-H stretches of the tert-butyl group.

-

1620 cm

: C=C / C=N stretching (Indolizine core characteristic band). -

1500 cm

: Aromatic ring skeletal vibrations. -

1480 cm

: C-H bending / Ring breathing modes.

Mass Spectrometry (MS)

Formula: C

-

Ionization Mode: EI (Electron Impact) or ESI (Electrospray).

-

Isotopic Pattern: The presence of Bromine results in a characteristic 1:1 doublet for the molecular ion.

-

m/z 251 (

Br isotope) -

m/z 253 (

Br isotope)

-

-

Fragmentation: Expect a loss of a methyl group [M-15]

from the tert-butyl moiety (m/z ~236/238).

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution matches the data above, follow this preparation protocol:

-

Solvent Choice: Use CDCl

(Chloroform-d) for routine -

Concentration: Dissolve 5-10 mg of the yellow oil/solid in 0.6 mL of solvent.

-

Filtration: If the sample was synthesized via the (BrCF

)

Stability & Handling

-

Physical State: The compound is typically isolated as a pale yellow oil that may crystallize upon standing at low temperatures (9°C).[2]

-

Air Sensitivity: 5-Haloindolizines are moderately unstable in air and light. Store under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent darkening (oxidation).

-

Reactivity: The C-5 Bromine is not active toward nucleophilic substitution (S

Ar) but is highly active for Palladium-catalyzed couplings.

References

-

Rzhevskii, S. A., Rybakov, V. B., Khrustalev, V. N., & Babaev, E. V. (2017).[3] Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Molecules, 22(4), 661.[3] [Link]

-

Babaev, E. V., et al. (2017).[3] Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions. Mendeleev Communications / Tetrahedron. (Data cross-referenced via Molecules 2017, 22, 661).[3]

Sources

Structural Determination & Crystallographic Characterization of 5-Bromo-2-tert-butylindolizine

The following technical guide details the structural characterization of 5-Bromo-2-tert-butylindolizine . This document is structured for researchers in medicinal chemistry and solid-state materials science, focusing on the interplay between steric bulk (tert-butyl) and electronic functionalization (bromo) within the indolizine pharmacophore.

Executive Summary

The indolizine scaffold represents a privileged structure in drug discovery, acting as a bioisostere for indole and azaindole systems. This compound is a critical intermediate; the C5-bromide serves as a handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-tert-butyl group modulates lipophilicity and metabolic stability.

This guide provides a rigorous protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. It emphasizes the structural consequences of the bulky tert-butyl group on crystal packing and the utility of the heavy bromine atom for phase determination.

Part 1: Chemical Context & Molecular Architecture

Structural Significance

The molecule comprises a fused 6,5-bicyclic system (indolizine) with two key substituents:[1]

-

C2-tert-butyl Group: Introduces significant steric bulk, preventing

- -

C5-Bromo Substituent: Located on the pyridine ring, this heavy atom (

) acts as a strong anomalous scatterer for X-rays and a potential halogen bond donor in the crystal lattice.

Synthesis Pathway

To obtain diffraction-quality crystals, high-purity material is required (>99%). The recommended synthesis utilizes the Chichibabin cyclization approach modified for regioselectivity.

Protocol:

-

Quaternization: React 2-bromo-6-methylpyridine with 1-bromo-3,3-dimethylbutan-2-one in acetone to form the pyridinium salt.

-

Cyclization: Treat the salt with aqueous sodium bicarbonate (

) to induce cyclization, yielding the indolizine core. -

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5) is essential to remove trace isomeric byproducts.

Part 2: Crystallization Protocol (Self-Validating System)

Growing single crystals of this compound requires balancing its high lipophilicity (due to the t-butyl group) with the polarity of the heterocyclic core.

Solvent Selection Strategy

-

High Solubility: Dichloromethane (DCM), Chloroform.

-

Low Solubility: Hexanes, Pentane, Methanol.

-

Method of Choice: Slow Vapor Diffusion. This method is self-validating; if equilibrium is reached too fast, precipitation occurs (amorphous); if too slow, no nucleation. The "Goldilocks" zone is visually monitorable.

Step-by-Step Crystallization Workflow

| Parameter | Specification | Rationale |

| Inner Vial | 4 mL borosilicate | Contains the solute (Target Compound). |

| Outer Vial | 20 mL scintillation | Contains the precipitant (Anti-solvent). |

| Solvent A | DCM (0.5 mL) | Dissolves the compound completely. |

| Solvent B | Hexanes (3.0 mL) | Low density, diffuses slowly into DCM. |

| Concentration | 10 mg/mL | Near-saturation ensures efficient nucleation. |

| Temperature | 4°C (Refrigerated) | Reduces kinetic energy, promoting ordered lattice growth. |

Procedure:

-

Dissolve 5 mg of this compound in 0.5 mL DCM in the inner vial. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

-

Place the inner vial (uncapped) inside the outer vial.

-

Carefully pipette 3 mL of Hexanes into the outer vial (avoid splashing into the inner vial).

-

Cap the outer vial tightly and seal with Parafilm to regulate evaporation rate.

-

Store at 4°C. Inspect after 48 hours for prismatic crystals.

Part 3: Crystallographic Analysis & Logic

Data Collection Strategy

Due to the presence of Bromine, absorption correction is the critical variable in data accuracy.

-

Radiation Source: Molybdenum (Mo) K

(-

Reasoning: Copper (Cu) radiation causes high fluorescence with Bromine, leading to background noise and lower

. Mo radiation minimizes absorption (

-

-

Temperature: 100 K (Cryostream).

-

Reasoning: Freezes the rotation of the tert-butyl methyl groups, reducing thermal ellipsoids and disorder.

-

Workflow Visualization

The following diagram outlines the logical flow from crystal selection to structural solution, emphasizing the validation checkpoints.

Figure 1: Crystallographic workflow for brominated organic small molecules. Note the critical absorption correction step due to the heavy atom.

Part 4: Structural Features & Supramolecular Architecture

Upon solving the structure (typically Space Group

Intramolecular Geometry

-

Indolizine Planarity: The 9-membered fused system is essentially planar (RMS deviation < 0.02 Å).[1]

-

C-Br Bond Length: Expected range: 1.89 – 1.91 Å . This is slightly shorter than aliphatic C-Br bonds due to

hybridization and resonance donation from the nitrogen lone pair into the ring. -

Steric Locking: The tert-butyl group at C2 creates a "picket fence" effect. While the C(quaternary)-C(methyl) bonds can rotate, the bulk usually forces the molecule into a specific packing motif to minimize void space.

Intermolecular Interactions (Packing)

The crystal lattice is governed by a hierarchy of weak forces, visualized below:

Figure 2: Supramolecular interaction hierarchy. The Bromine atom often directs 1D chain formation, while the tert-butyl group dominates 3D packing via dispersion forces.

Quantitative Structural Targets

When refining the structure, compare obtained values against these standard statistical aggregates (derived from Cambridge Structural Database - CSD) to ensure validity.

| Bond Type | Atom Pair | Expected Length (Å) | Interpretation of Deviation |

| Aromatic | C(5)-Br | 1.90 ± 0.02 | >1.95 Å implies disorder or wrong atom assignment. |

| Bridgehead | N-C(bridge) | 1.38 ± 0.02 | Shortening indicates strong resonance delocalization. |

| Aliphatic | C(2)-C(tBu) | 1.53 ± 0.02 | Standard |

| Methyl | C-C (tBu) | 1.54 ± 0.03 | High thermal motion often makes these appear artificially short. |

Part 5: References

-

Synthesis of Indolizine Precursors:

-

Crystallographic Methodology for Brominated Compounds:

-

Acta Crystallographica Section E. "Crystal structure of 5-bromo-1-ethylindoline-2,3-dione." National Institutes of Health (PMC). [Link]

-

-

General Indolizine Structural Data:

-

Halogen Bonding in Crystal Engineering:

Sources

The Indolizine Scaffold: Synthetic Evolution and Therapeutic Utility

The following technical guide is structured to provide an in-depth analysis of substituted indolizines, moving from historical discovery to modern synthetic protocols and pharmacological applications.

Executive Technical Summary

The indolizine nucleus (pyrrolo[1,2-a]pyridine) represents a unique 10-

This electronic disparity drives its high reactivity toward electrophiles at the C1 and C3 positions and has fueled over a century of synthetic methodology development. This guide dissects the discovery of the scaffold, details the mechanistic evolution from classical condensation to modern C-H activation, and provides validated protocols for researchers in drug discovery.

Structural Fundamentals & Electronic Theory

To manipulate substituted indolizines effectively, one must understand their resonance contributions. The indolizine resonance hybrid reveals significant electron density localization on the five-membered ring.

-

Nucleophilic Sites: C3 is the most nucleophilic position, followed closely by C1. This dictates that electrophilic substitutions (acylation, halogenation) occur preferentially at C3.

-

Bridgehead Nitrogen: The nitrogen lone pair is fully delocalized into the

-system, rendering it non-basic compared to typical amines. Protonation occurs at C3 rather than N, disrupting aromaticity—a critical consideration for acid-catalyzed protocols.

Data Table 1: Comparative Electronic Properties

| Property | Indole | Indolizine | Implication for Synthesis |

| Bridgehead N | NH (Acidic) | N (Quaternary-like) | Indolizine N is part of the bridge; no N-H functionalization possible. |

| C3 Reactivity | High (Nucleophilic) | Very High (Nucleophilic) | Facile acylation/alkylation at C3 without catalyst. |

| pKa (Conjugate Acid) | -2.4 | 3.8 (protonation at C3) | Indolizine is a stronger base than indole but protonates on Carbon. |

| Fluorescence | Moderate | High (Tunable) | Indolizines are valuable as biological probes/OLED materials.[1] |

The Historical Genesis: From "Picolide" to Structure Elucidation

The discovery of indolizine was a serendipitous event born from the early exploration of pyridine chemistry.

The Scholtz Anomaly (1912)

In 1912, M. Scholtz attempted to acetylate 2-methylpyridine (2-picoline) using acetic anhydride at high temperatures (

The Tschitschibabin Resolution (1927)

It was not until 1927 that A.E. Tschitschibabin (also spelled Chichibabin) revisited Scholtz’s work.[1] He recognized that the reaction involved the cyclization of the pyridine nitrogen onto the side chain. Tschitschibabin elucidated the structure as the fused bicyclic system we now know as indolizine and developed the first general synthetic method: the Tschitschibabin Reaction .[1]

Key Mechanistic Insight: The reaction relies on the formation of a quaternary pyridinium salt followed by base-induced cyclization.[2][3][4] This remains the industrial standard for generating 2-substituted indolizines.

Synthetic Architectures: Methodologies & Protocols

This section details two primary workflows: the classical Tschitschibabin synthesis (robust, scaleable) and the modern 1,3-Dipolar Cycloaddition (versatile, high diversity).

Workflow Visualization: The Tschitschibabin Mechanism

The following diagram illustrates the stepwise mechanism of the Tschitschibabin reaction.

Figure 1: Mechanistic pathway of the Tschitschibabin Indolizine Synthesis involving ylide formation and cyclodehydration.

Protocol A: Classical Tschitschibabin Synthesis

Objective: Synthesis of 2-phenylindolizine. Scope: Ideal for placing aryl/alkyl groups at the 2-position.

Reagents:

-

2-Picoline (10 mmol)

-

Phenacyl bromide (10 mmol)

-

Sodium Bicarbonate (

) -

Solvent: Acetone (Step 1), Water (Step 2)

Step-by-Step Methodology:

-

Quaternization: Dissolve 2-picoline (0.93 g, 10 mmol) in dry acetone (10 mL). Add phenacyl bromide (1.99 g, 10 mmol) dropwise.

-

Precipitation: Stir at room temperature for 4 hours. The quaternary salt (1-phenacyl-2-methylpyridinium bromide) will precipitate as a white solid.

-

Filtration: Filter the salt, wash with cold acetone, and dry under vacuum.

-

Cyclization: Suspend the dried salt in water (30 mL) and add solid

(20 mmol) in portions. -

Reflux: Heat the mixture to reflux (

) for 1 hour. The mixture will darken, and an oily solid will separate. -

Isolation: Cool to room temperature. Extract with ethyl acetate (

mL). Dry organics over -

Purification: Recrystallize from ethanol to yield 2-phenylindolizine (Yield: ~70-80%).

Protocol B: 1,3-Dipolar Cycloaddition (One-Pot)

Objective: Synthesis of polysubstituted indolizine dicarboxylates. Scope: Ideal for 1,2,3-trisubstituted derivatives; high functional group tolerance.

Reagents:

-

Pyridine (1.0 equiv)[3]

-

Ethyl bromoacetate (1.0 equiv)

-

Ethyl propiolate or DMAD (1.0 equiv)

-

Base: Triethylamine (

) or Epoxides (as acid scavengers)

Step-by-Step Methodology:

-

Salt Formation: In a round-bottom flask, mix pyridine and ethyl bromoacetate in acetonitrile. Stir for 2 hours to form the pyridinium salt.

-

Ylide Generation: Add

(1.2 equiv) to generate the pyridinium ylide in situ. The solution typically turns yellow/orange. -

Cycloaddition: Immediately add the alkyne (e.g., Dimethyl Acetylenedicarboxylate - DMAD, 1.1 equiv).

-

Reaction: Stir at room temperature for 4–6 hours. The reaction proceeds via a [3+2] cycloaddition followed by oxidative aromatization.

-

Workup: Evaporate solvent. Redissolve in DCM, wash with water and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc) yields the indolizine-1,2-dicarboxylate.

Therapeutic Landscape & Applications

The indolizine scaffold acts as a bioisostere for indole and purine, allowing it to interact with diverse biological targets.

Key Pharmacological Targets

-

Tubulin Polymerization Inhibitors: 2-Arylindolizines bind to the colchicine site of tubulin, disrupting microtubule formation. These are potent potential anticancer agents.

-

Antimicrobial Agents: Nitro-substituted indolizines have shown efficacy against Mycobacterium tuberculosis.

-

Calcium Channel Blockers: Derivatives like Fantofarone and Butoprozine utilize the indolizine core to modulate cardiovascular function (anti-anginal/anti-arrhythmic).

Visualization: Synthetic Evolution Flowchart

This diagram traces the evolution of synthetic strategies from 1912 to the present day.

Figure 2: Timeline of synthetic methodology evolution for the indolizine scaffold.

References

-

Scholtz, M. (1912). "Über das Picolid." Berichte der deutschen chemischen Gesellschaft, 45(1), 734-746.

-

Tschitschibabin, A. E. (1927). "Über die Konstitution des Picolids und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 60(7), 1607-1617.

-

Sandeep, C., et al. (2016). "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties." Journal of Basic and Clinical Pharmacy, 8(1), 49-60.

-

Gevorgyan, V., et al. (2008).[5] "Benzotriazole-Mediated Synthesis of Indolizines." Journal of Organic Chemistry, 73(11), 4264–4266.

-

Brioche, J., Meyer, C., & Cossy, J. (2015).[6] "Synthesis of 2-Aminoindolizines by 1,3-Dipolar Cycloaddition of Pyridinium Ylides." Organic Letters, 17(11), 2800–2803.[6]

-

Albrecht, L., et al. (2020). "Recent advances in the synthesis of indolizines and their π-expanded analogues." Organic & Biomolecular Chemistry, 18, 10-34.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indolizine synthesis [organic-chemistry.org]

- 6. Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Novel Indolizine Derivatives: A Technical Guide

Executive Summary: The Indolizine Renaissance

The indolizine scaffold (pyrrocoline) represents a privileged structure in modern medicinal chemistry. Unlike its isomer indole, indolizine is a 10

This guide synthesizes recent advances in the biological evaluation of novel indolizine derivatives, moving beyond basic screening to mechanistic validation. It is designed for researchers requiring actionable insights into Structure-Activity Relationships (SAR) and robust experimental protocols.

Medicinal Chemistry & SAR Strategy

To rationally design novel derivatives, one must understand the electronic topography of the scaffold. The reactivity profile is dominated by the nucleophilic C1 and C3 positions, while C2 offers a vector for lipophilicity modulation without steric penalty.

The Pharmacophore Map

The following diagram illustrates the consensus SAR derived from recent high-potency analogs.

Figure 1: Consensus Structure-Activity Relationship (SAR) map for biologically active indolizine derivatives.

Therapeutic Focus: Oncology (Tubulin Destabilization)

The most significant translational success for indolizines lies in their ability to inhibit tubulin polymerization. Novel derivatives, particularly 1,2,3-trisubstituted indolizines , function as colchicine-site binders .

Mechanism of Action

Unlike taxanes (stabilizers), indolizine derivatives typically destabilize microtubules. They bind to the

-

G2/M Phase Arrest: The mitotic spindle cannot form.

-

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation.

-

Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells (a trait shared with combretastatins).

Key Data: Indolizine vs. Standard Agents

Table 1: Comparative potency of novel Indolizine analogues against MCF-7 (Breast Cancer) cell lines.

| Compound Class | R1 (C1-Pos) | R2 (C2-Pos) | R3 (C3-Pos) | IC50 (µM) | Mechanism |

| Standard (CA-4) | - | - | - | 0.012 | Tubulin Inhibition |

| Indolizine A | -CN | 4-OMe-Phenyl | 3,4,5-triOMe-Benzoyl | 0.045 | Colchicine Site Binder |

| Indolizine B | -COOEt | Phenyl | 4-NO2-Benzoyl | 2.10 | Weak Tubulin Binder |

| Indolizine C | -H | 4-F-Phenyl | 3,4,5-triOMe-Benzoyl | 0.080 | High Selectivity |

Note: The presence of the 3,4,5-trimethoxyphenyl moiety (mimicking Combretastatin A-4) at C3 is critical for nanomolar potency.

Figure 2: Signaling cascade resulting from indolizine-mediated tubulin destabilization.

Therapeutic Focus: Inflammation (COX-2 Selectivity)

Novel indolizines have emerged as bioisosteres of indomethacin but with improved COX-2 selectivity, reducing the gastrointestinal side effects associated with COX-1 inhibition.[1][2][3]

-

Structural Driver: The "kinked" geometry of 1,2,3-trisubstituted indolizines fits the larger hydrophobic pocket of COX-2.

-

Dual Inhibition: Recent "hybrid" derivatives (e.g., indolizine-chalcones) have shown dual inhibition of COX-2 and 5-LOX , effectively shutting down the arachidonic acid cascade on two fronts. This is vital for complex inflammatory diseases where shunting arachidonic acid to the LOX pathway (after COX inhibition) causes bronchoconstriction.

Experimental Protocols

As a Senior Scientist, I emphasize that standard protocols often fail with fused heterocycles due to solubility and fluorescence interference.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly in real-time. Critical Note: Indolizines are often fluorescent.[4] You must run a compound-only control to subtract background fluorescence.

Reagents:

-

Purified Porcine Brain Tubulin (>99%).

-

DAPI (4',6-diamidino-2-phenylindole) - acts as the reporter.

-

GTP (Guanyosine triphosphate).

Workflow:

-

Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9). Keep on ice.

-

Compound Addition: Add 5 µL of Indolizine derivative (dissolved in DMSO) to a 96-well black plate pre-warmed to 37°C. Final DMSO concentration must be <1%.

-

Initiation: Add 95 µL of Tubulin/GTP/DAPI master mix.

-

Kinetic Read: Immediately measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.

-

Data Analysis:

-

Plot RFU vs. Time.

-

Calculate

(slope of the growth phase). - .

-

Protocol: COX-2 Inhibition Screening (Colorimetric)

Objective: Determine selectivity ratio (COX-2 / COX-1).[5]

Workflow:

-

Enzyme Incubation: Incubate Recombinant human COX-2 (or COX-1) with Heme and the Indolizine test compound for 10 minutes at 25°C in Tris-HCl buffer.

-

Substrate Addition: Add Arachidonic Acid (100 µM) and the colorimetric substrate (TMPD).

-

Reaction: The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue product.

-

Measurement: Read Absorbance at 590 nm.

-

Validation: Use Celecoxib as a positive control for COX-2 and Indomethacin for non-selective control.

Future Outlook: Hybrids and PROTACs

The field is moving toward Proteolysis Targeting Chimeras (PROTACs) . Researchers are currently linking the indolizine scaffold (as the Warhead) to E3 ligase ligands (like Thalidomide) to degrade tubulin or COX-2 rather than just inhibiting them. This overcomes resistance mechanisms arising from point mutations in the binding pocket.

References

-

Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PubMed Central. [Link]

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI (Int. J. Mol. Sci). [Link][1][2][3][5][6][7][8][9][10][11][12][13]

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules (PMC). [Link]

-

Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. ChemMedChem. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules (PMC). [Link]

Sources

- 1. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - ProQuest [proquest.com]

- 2. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. - inStem [instem.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. papersflow.ai [papersflow.ai]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Mechanism of Action of 5-Bromo-2-tert-butylindolizine and Related Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3] This technical guide provides a comprehensive overview of the potential mechanisms of action of indolizine-containing compounds, with a conceptual focus on 5-Bromo-2-tert-butylindolizine as a representative molecule of this class. Due to the current absence of specific mechanistic data for this compound in publicly available literature, this document synthesizes information on the broader indolizine class to postulate potential biological targets and pathways. Furthermore, this guide presents detailed experimental workflows and protocols for researchers to elucidate the mechanism of action of novel indolizine derivatives.

Introduction to the Indolizine Scaffold

Indolizine, an aromatic N-fused bicyclic heterocycle, is an isomer of indole and has emerged as a critical pharmacophore in drug discovery.[2][3] Its unique electronic and structural characteristics make it a versatile scaffold for the development of novel therapeutic agents.[2] Indolizine derivatives have been reported to possess a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, analgesic, and central nervous system (CNS) depressant properties.[1][4] The functionalization of the indolizine core, as exemplified by this compound, allows for the fine-tuning of its physicochemical properties and biological activity. The bromine atom at the 5-position can serve as a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Reported Biological Activities of Indolizine Derivatives

The therapeutic potential of the indolizine scaffold is underscored by the extensive range of biological activities reported for its derivatives. A summary of these activities is presented in Table 1.

| Pharmacological Activity | Examples of Indolizine Derivatives | Key Findings | References |

| Anticancer | Indole- and indolizine-glyoxylamides, Indibulin | Exhibit in vitro anti-proliferative activities against various cancer cell lines, including multidrug-resistant phenotypes. Indibulin acts by destabilizing microtubules. | [4] |

| Anti-inflammatory & Analgesic | Various substituted indolizines | Reported to possess analgesic and anti-inflammatory properties. | [3][4] |

| Antimicrobial | 1-substituted indolizines, 3-Benzoyl-indolizine-2-carboxylic acid methyl ester derivatives | Show selective toxicity against Gram-positive bacteria and have antifungal efficacy. | [1][4] |

| Antitubercular | Indolizine derivatives with structural similarity to pyrazinamide | Exhibit activity against Mycobacterium tuberculosis strains. | [3][4] |

| CNS Depressant | 1-(2-aminoethyl)-2-methylindolizine and N-alkyl derivatives | Display anti-acetylcholine, anti-histamine, and CNS depressant activities. | [1] |

| Enzyme Inhibition | 3-substituted indolizine-1-carbonitrile derivatives | Act as tyrosine phosphatase inhibitors. | [4] |

| Antiviral (Anti-HIV-1) | Various indolizine-based compounds | Reported to have anti-HIV-1 activity. | [5] |

Postulated Mechanisms of Action for Indolizine Scaffolds

Given the diverse biological activities of indolizine derivatives, it is plausible that they exert their effects through multiple mechanisms of action. The specific mechanism is highly dependent on the substitution pattern of the indolizine core. Below, we explore several potential mechanisms.

DNA Intercalation

Certain planar aromatic heterocyclic compounds are known to exert their cytotoxic effects by intercalating into the DNA double helix. This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some indolizine derivatives with fused planar aromatic systems have been designed with the potential to interact with DNA through an intercalation mechanism.[2]

Caption: Postulated DNA intercalation mechanism for planar indolizine derivatives.

Enzyme Inhibition

Enzymes are critical regulators of cellular processes, and their inhibition is a common mechanism of drug action. Specific indolizine derivatives have been identified as inhibitors of enzymes such as tyrosine phosphatases.[4] The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on the binding site of the indolizine derivative on the enzyme.

Caption: General mechanism of enzyme inhibition by an indolizine derivative.

Receptor Modulation

Some indolizine derivatives have been reported to interact with specific receptors, such as the 5HT3 receptor, or exhibit anti-acetylcholine and anti-histamine activities.[1][3] This suggests that they may act as agonists or antagonists at these receptors, thereby modulating downstream signaling pathways.

Experimental Workflows for Mechanism of Action Elucidation

For a novel compound like this compound, a systematic experimental approach is required to identify its biological target and elucidate its mechanism of action.

Initial Bioactivity Screening

The first step is to assess the general biological activity of the compound. An in vitro cytotoxicity assay is a common starting point.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Identification

Once bioactivity is confirmed, the next crucial step is to identify the molecular target(s) of the compound.

Workflow: Target Identification Strategies

Caption: A multi-pronged workflow for identifying the molecular target of a bioactive compound.

Mechanistic Studies

Following target identification and validation, further cell-based assays are necessary to elucidate the downstream cellular effects.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the rich pharmacology of the indolizine scaffold provides a strong foundation for postulating its potential biological activities. The experimental workflows outlined in this guide offer a systematic approach for researchers to unravel the molecular targets and cellular pathways modulated by this and other novel indolizine derivatives. Such studies are essential for the rational design and development of the next generation of indolizine-based therapeutics.

References

- Indolizine derivatives: Recent advances and potential pharmacological activities. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1).

-

Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (2016). IntechOpen. [Link]

-

Inhibitory activities of indolizine derivatives: a patent review. (2018). Expert Opinion on Therapeutic Patents, 28(10), 745-756. [Link]

- Indolizine- A Privileged Biological Scaffold. (2015). Der Pharma Chemica, 7(10), 128-142.

- INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1).

Sources

In Silico Modeling of 5-Bromo-2-tert-butylindolizine: A Technical Guide

Executive Summary

This technical guide outlines the computational profiling of 5-Bromo-2-tert-butylindolizine , a functionalized N-bridgehead heterocycle. While indolizines are historically significant as secretory Phospholipase A2 (sPLA2) inhibitors, Calcium channel blockers, and tubulin polymerization inhibitors, this specific scaffold presents unique modeling challenges.

The 5-Bromo substituent introduces a halogen bond donor capability requiring specific force-field parameterization (Sigma-hole modeling), while the 2-tert-butyl group acts as a massive hydrophobic anchor, influencing entropic penalties during binding. This guide details a self-validating workflow from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) simulation.

Structural Chemoinformatics & Ligand Preparation[1]

Conformational Analysis & Protonation

The indolizine core is a 10

-

Protonation State: At physiological pH (7.4), the indolizine core remains neutral. Protonation at C3 is possible only under highly acidic conditions (

), which destroys aromaticity. Protocol: Model as neutral. -

Rotameric Sampling: The tert-butyl group at C2 acts as a "spinning top." While electronically neutral, its steric volume (

) creates high rotational barriers if sterically crowded by the protein environment.

Quantum Mechanical (QM) Parameterization of the Halogen Bond

Standard force fields (GAFF/CHARMM) often model halogens as dense negative spheres, incorrectly predicting electrostatic repulsion with backbone carbonyls. In reality, the 5-Bromo substituent exhibits a Sigma Hole —a region of positive electrostatic potential opposite the C-Br bond.

Protocol: Sigma-Hole "Extra Point" Derivation

-

Geometry Optimization: DFT level (B3LYP/6-311G** or def2-TZVP) using Gaussian or ORCA.

-

ESP Calculation: Generate the Electrostatic Potential surface.

-

Charge Fitting (RESP): Fit partial charges, but explicitly add a massless "virtual particle" (Extra Point - EP) at

from the Br nucleus along the C-Br vector. -

Force Field Modification: Assign the EP a small positive charge (e.g., +0.1e to +0.2e) and adjust the Br nucleus charge to maintain neutrality.

Molecular Docking Strategy

Target Selection: sPLA2 Case Study

Given the structural similarity of this scaffold to known indolizine-based sPLA2 inhibitors (e.g., Indoxam), sPLA2 (PDB: 1DB4 or 3U8D ) is the primary model target. The enzyme features a hydrophobic channel (perfect for tert-butyl) and a calcium-coordinated active site.

Docking Protocol (AutoDock Vina / Glide)

To validate the binding mode, we utilize a "Constraint-Bias" approach.

| Parameter | Setting / Value | Rationale |

| Grid Box Center | His48 / Asp49 Dyad | Catalytic center of sPLA2. |

| Grid Size | Covers the hydrophobic channel and Ca2+ loop. | |

| Halogen Constraint | Vector angle | Enforces linear halogen bonding (C-Br |

| Core Constraint | Hydrophobic Enclosure | Forces the tert-butyl group into the hydrophobic slot (Leu/Val residues). |

Self-Validation Step:

-

Redocking: Extract the co-crystallized ligand from the chosen PDB. Redock it using the same parameters.

-

Success Metric: RMSD between redocked pose and crystal pose must be

.

Molecular Dynamics (MD) Simulation Workflow

Static docking ignores the entropy of the tert-butyl rotation and the desolvation of the hydrophobic pocket. MD is required to verify the stability of the Halogen Bond (XB).[1]

System Setup[1][3]

-

Solvation: TIP3P water box with

buffer. -

Neutralization: Add Na+/Cl- to 0.15 M.

-

Force Field:

-

Protein: AMBER ff14SB.

-

Ligand: GAFF2 + EP corrections for Br .

-

Simulation Phases[1]

-

Minimization: 5000 steps steepest descent to remove steric clashes (critical for the bulky tert-butyl).

-

Heating (NVT): 0 to 300K over 100 ps, restraining ligand heavy atoms (

). -

Equilibration (NPT): 1 ns at 1 atm, gradually releasing restraints.

-

Production: 100 ns unconstrained.

Analysis Metrics[1]

-

RMSD: Ligand stability within the pocket.

-

Radial Distribution Function (RDF): Calculate

between the Br-EP and the target Carbonyl Oxygen. A sharp peak at

Visualization of Workflows

Computational Pipeline

The following diagram illustrates the critical path from QM parameterization to MD analysis.

Caption: Workflow integrating QM-derived sigma-hole parameters into docking and dynamics protocols.

Interaction Logic: The Indolizine Pharmacophore

This diagram details the specific chemical interactions driving the binding affinity.

Caption: Pharmacophore map highlighting the critical Halogen Bond (Red) and Hydrophobic Anchor (Yellow).

ADMET Profiling & Optimization

The 2-tert-butyl group significantly increases lipophilicity (

-

Lipophilicity (cLogP): The base indolizine is

. Adding t-Bu (+1.8) and Br (+0.8) pushes cLogP to-

Risk:[2] Poor solubility and high plasma protein binding.

-

Mitigation: In silico prediction of metabolic hotspots (using localized orbital localization). The tert-butyl group is a prime target for CYP450 hydroxylation (

-oxidation).

-

-

Metabolic Handle: The 5-Bromo position is metabolically stable but serves as a synthetic handle for cross-coupling (Suzuki/Buchwald) if further optimization is required to lower LogP (e.g., replacing Br with a polar hetaryl group).

References

-

Wilcken, R., et al. (2013). Halogen Bonding in Drug Design: Medicinal Chemistry and Structural Perspectives. Journal of Medicinal Chemistry. Link

-

Hagishita, S., et al. (1996).[3] Potent inhibitors of secretory phospholipase A2: synthesis and inhibitory activities of indolizine and indene derivatives. Journal of Medicinal Chemistry. Link

-

Ibrahim, M.A.A. (2020).[4] Molecular Mechanical Force Fields for Halogen Bonding. Journal of Chemical Information and Modeling. Link

-

AutoDock Vina Documentation . Scripps Research Institute. Link

-

GROMACS User Guide . Molecular Dynamics Parameterization. Link

Sources

- 1. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Potent inhibitors of secretory phospholipase A2: synthesis and inhibitory activities of indolizine and indene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Guide: 5-Bromo-2-tert-butylindolizine Research & Applications

Executive Summary: The Strategic Value of the C5-Handle

5-Bromo-2-tert-butylindolizine (CAS: 1006591-07-6) represents a specialized, high-value intermediate in heterocyclic chemistry. While indolizines are privileged scaffolds in drug discovery—renowned for their fluorescence, antimicrobial, and anticancer properties—their functionalization is typically governed by electronic bias, favoring electrophilic substitution at the C3 and C1 positions.

This molecule breaks that paradigm. The presence of the bromine atom at the C5 position provides a rare "synthetic handle" for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing access to the sterically demanding and electronically distinct "bay region" of the indolizine core. Concurrently, the 2-tert-butyl group serves as a crucial lipophilic anchor, enhancing solubility in organic solvents and blocking the C2 position to prevent regio-isomeric side reactions during subsequent functionalization.

This guide serves as a technical manual for the synthesis, handling, and application of this compound, synthesizing data from seminal works by Babaev et al. and broader indolizine research.

Chemical Architecture & Properties[1]

Structural Specifications

| Property | Specification |

| IUPAC Name | 5-Bromo-2-(tert-butyl)indolizine |

| CAS Number | 1006591-07-6 |

| Molecular Formula | C₁₂H₁₄BrN |

| Molecular Weight | 252.15 g/mol |

| Appearance | Pale yellow oil (crystallizes upon standing at 4°C) or low-melting solid |

| Melting Point | ~85–87 °C (for analogous solid forms); often handled as oil/gum |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water |

Electronic & Steric Analysis

-

The C5-Bromo Anomaly: In standard indolizines, the bridgehead nitrogen donates electron density into the 5-membered ring, making C1 and C3 highly nucleophilic. The C5 position (on the 6-membered ring) is electron-deficient relative to C3. Direct bromination usually hits C3. Therefore, 5-bromo derivatives are typically accessed via lithiation-halogenation sequences, not direct electrophilic aromatic substitution.

-

The tert-Butyl Anchor: The bulky tert-butyl group at C2 exerts a steric shield, preventing aggregation and increasing the solubility of the planar aromatic system. It also simplifies NMR interpretation by providing a clean singlet (~1.37 ppm).

Synthetic Pathways & Causality

The synthesis of this compound is not trivial due to the regioselectivity challenges mentioned above. The most robust protocol relies on Regioselective Lithiation .

The Mechanism (Why this route?)

Direct bromination with NBS or Br₂ would exclusively yield the 3-bromo isomer. To install bromine at C5, we must exploit the acidity of the C5-proton (H5) or use a halogen-dance strategy. However, the most effective method proven in literature (Babaev et al.) utilizes C5-selective lithiation of the parent 2-tert-butylindolizine followed by quenching with an electrophilic bromine source.

Visualization of the Synthetic Logic

Figure 1: The regioselective lithiation-bromination pathway bypasses the natural C3-nucleophilicity of the indolizine core.

Experimental Protocols (SOP)

Protocol A: Synthesis of this compound

Based on methodologies adapted from Babaev et al. and standard organolithium protocols.

Safety Warning: n-Butyllithium is pyrophoric. All reactions must be performed under inert atmosphere (Argon/Nitrogen) in flame-dried glassware.

Reagents:

-

2-tert-Butylindolizine (1.0 equiv)[1]

-

n-Butyllithium (1.2 equiv, ~2.5M in hexanes)

-

1,2-Dibromotetrafluoroethane [(BrCF₂)₂] (1.2 equiv) [Note: Can substitute with CBr₄ if freons are restricted, though yields vary]

-

THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried Schlenk flask with 2-tert-butylindolizine dissolved in anhydrous THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise via syringe. The solution may change color (often to a deep red or yellow anion species).

-

Equilibration: Allow the mixture to warm to -20 °C and stir for 2 hours. Causality: This ensures complete deprotonation at the thermodynamically favored C5 position.

-

Bromination: Cool the mixture back to -78 °C . Add 1,2-dibromotetrafluoroethane slowly.[2]

-

Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl solution.[2] Extract with CH₂Cl₂ (3x). Dry organic layers over Na₂SO₄.[2]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Expected Yield: 70–97%

-

Identification: ¹H NMR (CDCl₃) shows loss of the H5 doublet and retention of the t-butyl singlet.

-

Protocol B: Suzuki-Miyaura Cross-Coupling (Application)

To generate 5-Aryl-2-tert-butylindolizines.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 equiv)

-

Dioxane/Water (4:1)

Procedure:

-

Combine all reagents in a sealed tube.

-

Degas solvents with Argon for 15 mins.

-

Heat to 90–100 °C for 12 hours.

-

Standard aqueous workup and silica purification.

-

Note: The 5-position is sterically hindered; highly active catalysts (e.g., SPhos-Pd-G2) may be required for ortho-substituted boronic acids.

-

Reactivity Profile & Applications

The utility of this compound lies in its ability to serve as a divergent point for library synthesis.

Reactivity Map

Figure 2: Divergent synthesis capabilities. Note that while Suzuki coupling is robust, Sonogashira coupling at C5 can be sluggish due to steric hindrance from the peri-protons.

Medicinal Chemistry Implications[7]

-

Fluorescence: 5-substituted indolizines often exhibit tunable fluorescence (Stokes shift modification), making them candidates for biological imaging agents.

-

Pharmacophore: The indolizine core mimics the indole scaffold found in tryptophan, serotonin, and many alkaloids. The 2-t-butyl group improves membrane permeability (LogP modulation).

-

Target Classes: Indolizine derivatives have been investigated as:

-

Tubulin polymerization inhibitors (Anticancer).

-

15-Lipoxygenase inhibitors (Anti-inflammatory).

-

Antimicrobial agents (specifically against Gram-positive strains).

-

References

-

Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Source: MDPI (Molecules). Context: Describes the synthesis of this compound (Compound 8b) via lithiation and its characterization. URL:[Link]

-

Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions. Source: Babaev, E.V. et al. (Likely Tetrahedron or Mendeleev Communications based on author profile). Context: Establishes the core methodology for C5-lithiation and subsequent Suzuki couplings. URL:[Link](Direct deep link unavailable; referenced via snippet 1.5).

-

Indolizine Synthesis and Functionalization: A Review. Source: Organic Chemistry Portal / Benchchem Technical Notes. Context: General reactivity patterns of indolizines and the difficulty of C5 substitution.[1] URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Bromo-2-tert-butylindolizine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-tert-butylindolizine . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of fluorescent probes and bioactive heterocycles. The 5-bromo position serves as a versatile handle for downstream transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the tert-butyl group enhances lipophilicity and solubility.

The method utilizes a one-pot Chichibabin Indolizine Synthesis approach, optimized for regioselectivity and operational simplicity. Unlike multi-step lithiation protocols, this route leverages commercially available 2-bromo-6-methylpyridine and

Reaction Mechanics & Strategic Design

Retrosynthetic Logic

The structural requirement for a substituent at the C5 position of the indolizine core dictates the choice of the pyridine precursor. In the Chichibabin cyclization:

-

The pyridine nitrogen is alkylated by the

-haloketone.[1] -

The

-methyl group on the pyridine ring (ortho to N) undergoes base-mediated deprotonation. -

The resulting nucleophile attacks the ketone carbonyl to close the 5-membered ring.

To achieve the 5-bromo substitution pattern, the starting material must be 2-bromo-6-methylpyridine . The methyl group at C6 (relative to pyridine N) becomes C3 of the indolizine, while the bromine at C2 (relative to pyridine N) remains at position 5 adjacent to the bridgehead.

Reaction Pathway Visualization

The following diagram illustrates the transformation from precursors to the final fused heterocycle.

Figure 1: Synthetic pathway for this compound via Chichibabin cyclization.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | MW ( g/mol ) | Equiv.[2] | Role |

| 2-Bromo-6-methylpyridine | 5315-25-3 | 172.02 | 1.0 | Pyridine Core |

| 1-Bromo-3,3-dimethylbutan-2-one | 5469-26-1 | 179.05 | 1.1 | Alkylating Agent |

| Acetone | 67-64-1 | - | Solvent | Medium (Step 1) |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 4.0 | Base |

| Ethyl Acetate | 141-78-6 | - | Solvent | Extraction |

Step-by-Step Methodology

Step 1: Quaternization (Formation of Pyridinium Salt)

Rationale: Acetone is chosen as the solvent because the starting materials are soluble, but the ionic pyridinium salt product is insoluble, driving the reaction to completion via precipitation.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-bromo-6-methylpyridine (1.72 g, 10.0 mmol) and anhydrous acetone (50 mL).

-

Addition: Add 1-bromo-3,3-dimethylbutan-2-one (1.97 g, 11.0 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 60°C) for 12–16 hours .

-

Observation: A white to off-white precipitate (the quaternary ammonium salt) should form progressively.

-

-

Isolation: Cool the reaction to room temperature (RT) and then to 0°C in an ice bath to maximize precipitation.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold acetone (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials.

-

Drying: Air dry the solid for 30 minutes. Note: The salt is hygroscopic; proceed immediately to Step 2 or store in a desiccator.

Step 2: Base-Mediated Cyclization

Rationale: A weak inorganic base (NaHCO₃) is sufficient to deprotonate the activated methyl group. Vigorous reflux is required to effect the aldol condensation and subsequent dehydration.

-

Resuspension: Transfer the dried pyridinium salt (from Step 1) into a clean 250 mL RBF.

-

Solvent System: Add distilled water (50 mL) and Sodium Bicarbonate (3.36 g, 40 mmol).

-

Cyclization: Reflux the aqueous mixture vigorously (100°C) for 4–6 hours .

-

Observation: The reaction mixture will darken, and an oily residue or solid precipitate (the indolizine) will separate from the aqueous phase.

-

-

Work-up: Cool to RT. Extract the mixture with Ethyl Acetate (3 x 30 mL).

-

Washing: Combine organic layers and wash with brine (1 x 30 mL). Dry over anhydrous Na₂SO₄ .[1]

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Step 3: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 90:10).

-

Indolizines are electron-rich and may streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.

-

-

Characterization: Isolate the product as a pale yellow to off-white solid.

Troubleshooting & Optimization Guide

The following decision tree addresses common failure modes in indolizine synthesis.

Figure 2: Troubleshooting logic for Chichibabin synthesis.

Safety & Handling Application Note

-

Lachrymators:

-Haloketones (Bromopinacolone) are potent lachrymators. All weighing and transfers must be performed in a functioning fume hood. -

Indolizine Stability: The this compound product is electron-rich and susceptible to oxidative degradation upon prolonged exposure to light and air. Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Waste Disposal: Aqueous waste from Step 2 contains bromides and pyridine residues; dispose of as halogenated aqueous waste.

References

-

Chichibabin Indolizine Synthesis Review: Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193.

-

General Procedure for Indolizines: Lozinskaya, N. A., et al. (2004). Synthesis of 2-substituted indolizines. Chemistry of Heterocyclic Compounds, 40, 1446–1452.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Precursor Availability (2-Bromo-6-methylpyridine): Sigma-Aldrich Product Specification.

Sources

Application Note: High-Yield Synthesis of Functionalized Indolizines

Advanced Protocols for Drug Discovery and Materials Science

Executive Summary

Indolizines (

Historically, indolizine synthesis (e.g., Scholtz or Tschitschibabin reactions) suffered from harsh conditions, low regioselectivity, and poor atom economy. This guide details three high-yield, field-validated protocols that overcome these limitations:

-

Metal-Free One-Pot Multicomponent Synthesis: Ideal for rapid library generation.

-

Cu-Catalyzed Oxidative Radical Cyclization: Best for accessing 1,2,3-trisubstituted scaffolds.[1]

-

Rh(III)-Catalyzed C-H Activation: The gold standard for atom economy and regiocontrol.

Strategic Retrosynthesis & Pathway Selection

Before selecting a protocol, it is critical to understand the disconnection strategies. The choice of method depends heavily on the availability of starting materials and the desired substitution pattern.

Figure 1: Strategic retrosynthetic analysis for indolizine construction. Select the pathway based on the available pyridine precursor.

Protocol A: Metal-Free One-Pot Multicomponent Synthesis

Best For: Rapid library synthesis, "Green" chemistry requirements, C3-functionalization. Mechanism: 1,3-Dipolar cycloaddition of in situ generated pyridinium ylides followed by oxidative dehydrogenation.

mechanistic Insight

This reaction utilizes TEMPO (

Experimental Workflow

Reagents:

-

Pyridine derivative (1.0 equiv)

- -Bromo ketone (e.g., phenacyl bromide) (1.0 equiv)

-

Electron-deficient alkene (e.g., nitroolefin or acrylate) (1.2 equiv)

-

TEMPO (2.0 equiv)

-

Sodium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Dimethylformamide)

Step-by-Step Protocol:

-

Salt Formation (In Situ): In a 25 mL round-bottom flask, combine the pyridine derivative (1.0 mmol) and

-bromo ketone (1.0 mmol) in DMF (3 mL). Stir at room temperature for 20 minutes. Note: A precipitate (pyridinium salt) may form; do not filter. -

Reagent Addition: Add the electron-deficient alkene (1.2 mmol),

(2.0 mmol), and TEMPO (2.0 mmol) directly to the reaction vessel. -

Reaction: Heat the mixture to 120°C under an air atmosphere (open vessel or balloon with air) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Cool to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (

mL). -

Purification: Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Typical Yield: 85–98%

Protocol B: Copper-Catalyzed Oxidative Radical Cyclization

Best For: Accessing 1,2,3-trisubstituted indolizines; coupling with simple non-activated alkenes.[2] Mechanism: A radical cascade initiated by single-electron transfer (SET) from the copper catalyst.

Figure 2: Radical cascade pathway for Cu-catalyzed synthesis.

Experimental Workflow

Reagents:

-

Ethyl 2-(pyridin-2-yl)acetate (0.5 mmol)

-

Styrene derivative (1.0 mmol)

- (10 mol%)

- (0.5 equiv)

- (1.0 equiv) - Critical additive for yield enhancement

-

Solvent: DMSO (2.0 mL)

Step-by-Step Protocol:

-

Setup: Use a sealed tube or pressure vial. Add the pyridine acetate, styrene, copper catalyst, iodine, and ammonium salt.

-

Solvent: Add DMSO. The reaction is sensitive to moisture; ensure DMSO is dry.

-

Reaction: Seal the tube and heat to 100°C for 12 hours.

-

Quench: Cool to room temperature. Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color change from brown to yellow/clear). -

Extraction: Extract with EtOAc. Wash the organic phase thoroughly with water (to remove DMSO) and brine.

-

Purification: Silica gel chromatography.

Typical Yield: 70–85%

Protocol C: Rh(III)-Catalyzed C-H Activation

Best For: High atom economy, regioselective fusion of alkynes, scale-up. Mechanism: Directed C-H activation followed by alkyne insertion and reductive elimination.

Experimental Workflow

Reagents:

-

2-Vinylpyridine (0.2 mmol)

-

Internal Alkyne (e.g., diphenylacetylene) (0.24 mmol)

-

Catalyst:

(2.5 mol%) -

Oxidant:

(20 mol%) or Air (depending on specific variant) -

Solvent: Methanol (MeOH) or DCE

Step-by-Step Protocol:

-

Catalyst Loading: In a glovebox or under

flow, add -

Substrate Addition: Add 2-vinylpyridine and the alkyne. Dissolve in MeOH (2 mL).

-

Reaction: Heat to 60–80°C for 6–12 hours.

-

Note: This reaction proceeds via a 5-membered rhodacycle intermediate.

-

-

Workup: Filter the mixture through a short pad of Celite to remove metal residues. Wash the pad with DCM.

-

Purification: Concentrate the filtrate and purify via column chromatography.

Typical Yield: 80–95%

Comparative Analysis & Selection Guide

| Feature | Method A (Metal-Free) | Method B (Cu-Radical) | Method C (Rh-Catalyzed) |

| Primary Mechanism | [3+2] Cycloaddition | Radical Oxidative Coupling | C-H Activation / Insertion |

| Key Precursor | Pyridine + | Pyridyl Acetate | 2-Vinylpyridine |

| Coupling Partner | Electron-deficient Alkene | Simple Alkene/Styrene | Internal Alkyne |

| Atom Economy | Moderate (Loss of | Moderate | High |

| Cost | Low (Cheap reagents) | Medium | High (Rh catalyst) |

| Yield (Avg) | 85–98% | 70–85% | 80–95% |

| Substituent Scope | Excellent for C1/C3 EWG | Excellent for C1/C2 Aryl | Excellent for C1/C2 Alkyl/Aryl |

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield (Method A) | Incomplete ylide formation | Ensure the salt formation step (20 min stir) completes before adding base/TEMPO. |

| Low Yield (Method B) | Iodine quenching | Use fresh |

| Regioselectivity Issues | Steric clash | In Method C, use bulky ligands or switch to terminal alkynes if possible (though internal are preferred for Rh). |

| Product Decomposition | Light sensitivity | Indolizines are fluorophores and can be light-sensitive. Perform columns in low light or wrap flasks in foil. |

| Incomplete Conversion | Oxidant depletion | In Method A, add an extra 0.5 equiv of TEMPO if TLC shows stalled intermediate. |

References

-

Hu, H., et al. (2016).[2][3] Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant. Synthesis, 48, 413-420.[2][3]

-

Jia, Y.-X., et al. (2015).[1][2][4] Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives.[1][5][6] Organic Letters, 17(12), 3050-3053.[5]

-